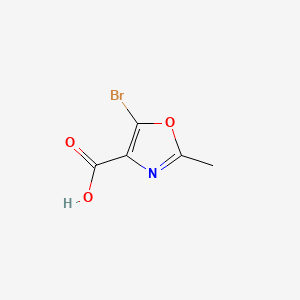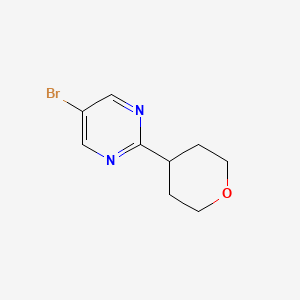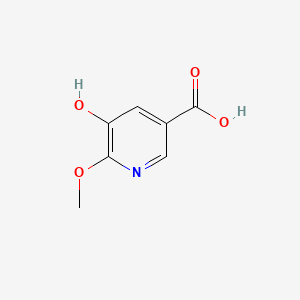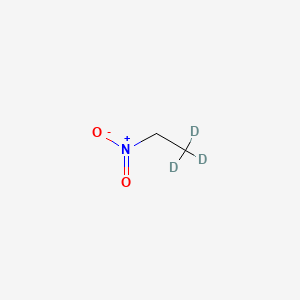
5-Bromo-2-methyloxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methyloxazole-4-carboxylic acid is a chemical compound with the CAS Number: 1209573-86-3 . It has a molecular weight of 206 and a linear formula of C5H4BrNO3 . The compound is a solid under normal conditions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C5H4BrNO3 . The average mass of the molecule is 205.994 Da .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Compounds structurally related to "5-Bromo-2-methyloxazole-4-carboxylic acid" have been designed and synthesized, showcasing the significance of halogen presence in pharmaceuticals. For example, halogenated benzoxazoles have been evaluated for their anti-inflammatory and cytotoxic activities, indicating the potential of such compounds in drug development. These activities are supported by molecular docking studies demonstrating good binding interactions with biological targets, such as Cyclooxygenase-2 and aldo-keto reductase IC3 (Thakral et al., 2022).
Selective Nucleophilic Chemistry
Selective nucleophilic chemistry has been applied to synthesize isoxazole-4-carboxylic acids, demonstrating the versatility of halogenated isoxazoles in generating compound libraries. This approach enables the creation of diverse drug-like isoxazoles, highlighting the relevance of compounds like "this compound" in medicinal chemistry and drug design (Robins et al., 2007).
Crystal Structure Analysis
Research into related compounds also includes detailed structural analysis, such as crystallography studies, which are crucial for understanding the molecular geometry and potential interactions of halogenated oxazoles. These studies provide insights into the electronic and structural properties that could influence the reactivity and biological activity of such compounds (Anuradha et al., 2014).
Antimicrobial Applications
Furthermore, derivatives of benzoxazole, including those with halogen substituents, have been synthesized and evaluated for their antimicrobial properties. This research underscores the potential of halogenated oxazoles and benzoxazoles in developing new antimicrobial agents, possibly including "this compound" derivatives (Vodela et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 5-Bromo-2-methyloxazole-4-carboxylic acid are currently unknown
Pharmacokinetics
Given its molecular weight of 20599 , it is likely that the compound is readily absorbed and distributed throughout the body. The compound’s metabolism and excretion pathways remain to be determined.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert atmosphere at 2-8°C to maintain its stability . Other factors, such as pH and the presence of other chemicals, may also affect the compound’s activity and should be considered during experimental design.
Propriétés
IUPAC Name |
5-bromo-2-methyl-1,3-oxazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO3/c1-2-7-3(5(8)9)4(6)10-2/h1H3,(H,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSCBFBGIQPIAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30672017 |
Source


|
| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209573-86-3 |
Source


|
| Record name | 5-Bromo-2-methyl-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30672017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Chloro-6-fluoro-1H-benzo[d]imidazole](/img/structure/B567119.png)



![1-acetyl-4-bromo-1H-pyrrolo[2,3-b]pyridin-6-yl acetate](/img/structure/B567125.png)

![N,N-diethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B567130.png)
![[1,2,4]Triazolo[4,3-A]pyridine-7-carboxylic acid](/img/structure/B567131.png)
![1-[4-(2-Aminoethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B567132.png)




![3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B567142.png)
